molecular formula C6H12O6S2 B3022998 cis-2-Butene-1,4-diol dimethanesulfonate CAS No. 70886-56-5

cis-2-Butene-1,4-diol dimethanesulfonate

Cat. No.: B3022998
CAS No.: 70886-56-5
M. Wt: 244.3 g/mol
InChI Key: ROPXCSBPIJQJTK-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Butene-1,4-diol dimethanesulfonate is an organic compound with the molecular formula C6H12O6S2 It is a derivative of cis-2-Butene-1,4-diol, where the hydroxyl groups are replaced by methanesulfonate groups

Safety and Hazards

“Cis-2-Butene-1,4-diol” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion, skin contact, and inhalation, and to use personal protective equipment such as gloves and eyeshields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Butene-1,4-diol dimethanesulfonate typically involves the reaction of cis-2-Butene-1,4-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

cis-2-Butene-1,4-diol+2CH3SO2Clcis-2-Butene-1,4-diol dimethanesulfonate+2HCl\text{cis-2-Butene-1,4-diol} + 2 \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{this compound} + 2 \text{HCl} cis-2-Butene-1,4-diol+2CH3​SO2​Cl→cis-2-Butene-1,4-diol dimethanesulfonate+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

cis-2-Butene-1,4-diol dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines and thiols.

    Reduction Reactions: The compound can be reduced to cis-2-Butene-1,4-diol under specific conditions.

    Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Hydrolysis Conditions: Aqueous base such as sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of cis-2-Butene-1,4-diol can be obtained.

    Reduction Product: cis-2-Butene-1,4-diol.

    Hydrolysis Product: cis-2-Butene-1,4-diol.

Scientific Research Applications

cis-2-Butene-1,4-diol dimethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    cis-2-Butene-1,4-diol: The parent compound with hydroxyl groups instead of methanesulfonate groups.

    trans-2-Butene-1,4-diol: An isomer with different spatial arrangement of the hydroxyl groups.

    1,4-Butanediol: A related compound with a saturated carbon chain.

Uniqueness

cis-2-Butene-1,4-diol dimethanesulfonate is unique due to the presence of methanesulfonate groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable conjugates with other molecules sets it apart from similar compounds.

Properties

IUPAC Name

[(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXCSBPIJQJTK-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC=CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC/C=C\COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236055
Record name 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2303-47-1
Record name 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1,4-diol, dimethanesulfonate, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cis-2-Butene-1,4-diol dimethanesulfonate
Reactant of Route 2
Reactant of Route 2
cis-2-Butene-1,4-diol dimethanesulfonate
Reactant of Route 3
Reactant of Route 3
cis-2-Butene-1,4-diol dimethanesulfonate
Reactant of Route 4
cis-2-Butene-1,4-diol dimethanesulfonate
Reactant of Route 5
Reactant of Route 5
cis-2-Butene-1,4-diol dimethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.